molecular formula C8H6BrClN2 B1376964 6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole CAS No. 1378947-22-8

6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole

Cat. No. B1376964
CAS RN: 1378947-22-8
M. Wt: 245.5 g/mol
InChI Key: CJPTUTCWKUFTHH-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole is a chemical compound with the CAS Number: 1378947-22-8 . It has a molecular weight of 245.51 . This compound is part of the benzo[d]imidazole family, which is known for its broad range of chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for 6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole were not found, similar compounds have been synthesized using various methods . For instance, one method involves the reaction of diamine derivatives with an adduct formed by an aldehyde and sodium bisulfite .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole is characterized by the presence of bromine, chlorine, and a methyl group on a benzo[d]imidazole core . The benzo[d]imidazole core is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

Synthesis of Antifungal Agents

A novel approach to synthesizing azole antifungal agents involves the ring contraction of related compounds in the presence of imidazole, leading to the formation of cis-6-chloro-2,3-dihydro-2-(1H-imidazol-1-ylmethyl)benzo[b]thiophene-3-ol as a major product. This process showcases the compound's role in creating new classes of antifungal medications (RaneDinanath et al., 1988).

Development of Antimicrobial Agents

Research into imidazolyl Schiff bases, triazoles, and azetidinones derived from similar compounds indicates potential antimicrobial properties. These derivatives exhibit excellent antibacterial and antifungal activities, highlighting the compound's relevance in developing new antimicrobial treatments (Rekha et al., 2019).

Antitubercular Activity

The synthesis and evaluation of novel 1H-benzo[d]imidazole derivatives, analogous to the compound , have demonstrated significant tuberculostatic activity against Mycobacterium tuberculosis and Mycobacterium bovis. This research suggests the compound's derivatives as promising candidates for anti-tubercular agents (Gobis et al., 2015).

Application in Organic Synthesis

The compound's derivatives have been used in organic synthesis, including the Sandmeyer type reactions for bromination and transformations involving copper-promoted cycloadditions. These studies demonstrate the compound's versatility in synthesizing a wide range of organic molecules (Lobana et al., 2011).

Role in Molecular Modeling and QSAR Studies

Research involving the synthesis, molecular modeling, and QSAR (Quantitative Structure-Activity Relationship) analysis of derivatives shows the compound's utility in drug design and development. These studies provide insights into the structural and electronic requirements for biological activity, aiding in the rational design of new therapeutic agents (Tomorowicz et al., 2020).

properties

IUPAC Name

6-bromo-2-chloro-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c1-12-7-4-5(9)2-3-6(7)11-8(12)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPTUTCWKUFTHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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